molecular formula C10H16BNO2 B14089290 (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid

(2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid

Cat. No.: B14089290
M. Wt: 193.05 g/mol
InChI Key: VFTXUABLOSXURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. A common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions often involve heating the reactants in a suitable solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products:

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as in the formation of boronate esters for molecular recognition and sensing . The boronic acid group can also participate in transmetallation reactions, which are crucial in Suzuki-Miyaura coupling reactions .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 5-Tert-butyl-2-methoxyphenylboronic acid

Comparison: (2-(tert-Butyl)-6-methylpyridin-4-yl)boronic acid is unique due to the presence of the tert-butyl and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties that can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C10H16BNO2

Molecular Weight

193.05 g/mol

IUPAC Name

(2-tert-butyl-6-methylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H16BNO2/c1-7-5-8(11(13)14)6-9(12-7)10(2,3)4/h5-6,13-14H,1-4H3

InChI Key

VFTXUABLOSXURO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(C)(C)C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.